molecular formula C14H17N3OS B5857344 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide

Cat. No. B5857344
M. Wt: 275.37 g/mol
InChI Key: SYVWPVKRXHRBCU-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, also known as BTD, is a synthetic compound that has been studied for its potential applications in scientific research. BTD belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the activity of receptors such as GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been found to modulate the activity of various enzymes and receptors, which are involved in cellular processes such as DNA replication, repair, and neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its synthetic nature, which allows for the production of large quantities of the compound with high purity. This makes it suitable for use in various lab experiments. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its relatively unknown mechanism of action, which makes it difficult to design experiments to fully understand its biological activity.

Future Directions

There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide. One area of interest is the development of derivatives of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, which could provide insights into its potential applications in various diseases. Additionally, the development of new synthesis methods for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with high purity and good yield.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-7-8-11-13(17-19-16-11)12(9)15-14(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWPVKRXHRBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide

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